molecular formula C14H17NO2 B2461959 N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2305538-49-0

N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2461959
CAS No.: 2305538-49-0
M. Wt: 231.295
InChI Key: FSTDNNWXCFFVNS-UHFFFAOYSA-N
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Description

N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide is an organic compound that features a unique structure combining an oxolane ring with a phenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide typically involves the reaction of 3-phenyloxolane with prop-2-enamide under specific conditions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a carbonyl compound. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps such as vacuum distillation to isolate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide is unique due to its combination of an oxolane ring with a phenyl group and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(3-phenyloxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-13(16)15-10-14(8-9-17-11-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTDNNWXCFFVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCOC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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